6,7-Dichlorobenzo[d]thiazol-2-amine

Physicochemical characterization Quality control Isomer identification

6,7-Dichlorobenzo[d]thiazol-2-amine (IUPAC: 6,7-dichloro-1,3-benzothiazol-2-amine) is a heterocyclic aromatic amine belonging to the 2-aminobenzothiazole class, bearing chlorine substituents at the 6- and 7-positions of the benzothiazole ring. With molecular formula C₇H₄Cl₂N₂S and molecular weight 219.09 g·mol⁻¹, this compound is a white to off-white crystalline solid at ambient temperature, exhibiting a melting point of 240–242 °C and a predicted boiling point of 379.7 °C at 760 mmHg.

Molecular Formula C7H4Cl2N2S
Molecular Weight 219.09 g/mol
CAS No. 25150-27-0
Cat. No. B1220176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dichlorobenzo[d]thiazol-2-amine
CAS25150-27-0
Synonyms2-amino-6,7-dichlorobenzothiazole
Molecular FormulaC7H4Cl2N2S
Molecular Weight219.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1N=C(S2)N)Cl)Cl
InChIInChI=1S/C7H4Cl2N2S/c8-3-1-2-4-6(5(3)9)12-7(10)11-4/h1-2H,(H2,10,11)
InChIKeyYKHFWFMWXBZUHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dichlorobenzo[d]thiazol-2-amine (CAS 25150-27-0): Chemical Identity and Procurement Baseline


6,7-Dichlorobenzo[d]thiazol-2-amine (IUPAC: 6,7-dichloro-1,3-benzothiazol-2-amine) is a heterocyclic aromatic amine belonging to the 2-aminobenzothiazole class, bearing chlorine substituents at the 6- and 7-positions of the benzothiazole ring . With molecular formula C₇H₄Cl₂N₂S and molecular weight 219.09 g·mol⁻¹, this compound is a white to off-white crystalline solid at ambient temperature, exhibiting a melting point of 240–242 °C and a predicted boiling point of 379.7 °C at 760 mmHg . It is primarily utilized as a synthetic intermediate in medicinal chemistry and dye manufacturing, with commercial availability at purities of 95–97% (HPLC) from multiple vendors, and batch-specific certificates of analysis (NMR, HPLC, GC) available upon request [1].

Why 6,7-Dichlorobenzo[d]thiazol-2-amine Cannot Be Freely Substituted by Other Dichlorobenzothiazol-2-amine Isomers


The 2-aminobenzothiazole scaffold with two chlorine substituents exists as multiple regioisomers (4,5-; 4,6-; 5,6-; 5,7-; and 6,7-dichloro), each with distinct physicochemical properties, reactivity profiles, and biological readouts [1]. The 6,7-dichloro isomer is frequently co-synthesized with the 5,6-dichloro isomer from 3,4-dichloroaniline via thiocyanogen cyclization, and commercial material labeled as '2-amino-5,6-dichlorobenzothiazole' is often an isomeric mixture rather than a single defined entity [1]. Critically, the two isomers differ in melting point by approximately 60–65 °C (240–242 °C for 6,7- vs. 175–180 °C for 5,6-), a property that directly affects solid-state handling, formulation, and identity verification . Furthermore, isolated 6,7-dichloro isomer was found non-mutagenic in the Ames test (TA98, +S9), whereas the 5,6-dichloro isomer has been subjected to formal NTP genetic toxicology evaluation [2][3]. These differences make generic substitution scientifically inappropriate for applications requiring a defined single isomer with characterized toxicological and physicochemical properties.

Quantitative Procurement Evidence for 6,7-Dichlorobenzo[d]thiazol-2-amine: Head-to-Head Data vs. Closest Analogs


Melting Point: 65 °C Difference Between 6,7- and 5,6-Dichloro Isomers Enables Definitive Identity Verification at Receipt

The melting point of 6,7-dichlorobenzo[d]thiazol-2-amine is reported as 240–242 °C by Sigma-Aldrich (product CS-0060630, 97% purity) , whereas the 5,6-dichloro regioisomer (CAS 24072-75-1) exhibits a melting point range of 175–180 °C across multiple authoritative databases . This represents a difference of approximately 60–67 °C between the two most commonly encountered regioisomers, providing a simple, cost-effective thermophysical identity check without requiring advanced spectroscopic equipment.

Physicochemical characterization Quality control Isomer identification

Ames Mutagenicity: Pure 6,7-Dichloro Isomer Tested Non-Mutagenic vs. 5,6-Dichloro Isomer Under NTP Genetic Toxicology Evaluation

The pure 6,7-dichlorobenzo[d]thiazol-2-amine isomer was isolated from river water and tested for mutagenicity using the Ames Salmonella/microsome assay with strain TA98 in the presence of metabolic activation (S9 mix); the compound did not show mutagenic activity [1]. In contrast, the 5,6-dichloro regioisomer (CAS 24072-75-1) has been formally evaluated by the U.S. National Toxicology Program for genetic toxicity, including a bacterial mutagenicity study (Study 461292, Salmonella/E. coli) and an in vivo micronucleus assay in B6C3F1 mice (Study A42046) [2]. While the micronucleus result was reported as negative in both sexes, the Ames data for the 5,6-isomer are archived in the NTP CEBS database, indicating regulatory-level scrutiny not required for the 6,7-isomer to date.

Genetic toxicology Safety assessment Drug discovery lead optimization

Isomeric Composition: 6,7-Dichloro Isomer Available as Pure Single Entity vs. Commercial '5,6-Dichloro' Often a Mixture

Synthesis of dichlorobenzothiazol-2-amines from 3,4-dichloroaniline via thiocyanation–cyclization yields an isomeric mixture of 5,6- and 6,7-dichlorobenzothiazol-2-amines [1]. Commercial material procured as '2-amino-5,6-dichlorobenzothiazole' (CAS 24072-75-1) is frequently sold as a 1:1 mixture of both isomers, with melting point ranges of 182–213 °C reflecting the mixed composition . Peters et al. demonstrated that the isomer mixture resulting from diazotization of 5,6-(6,7-)dichloro-2-aminobenzothiazole can be separated by column chromatography, and the individual isomers characterized unambiguously by ¹H NMR and independent dye synthesis [2]. Conversely, 6,7-dichlorobenzo[d]thiazol-2-amine (CAS 25150-27-0) is supplied as the single defined isomer with a sharp melting point of 240–242 °C and 95–97% HPLC purity at multiple vendors .

Isomeric purity Analytical chemistry Reproducibility

Dye Intermediate Performance: 6,7- and 5,6-Dichloro Isomers Show Equivalent Color and Dyeing Parameters on Polyester

Peters et al. synthesized hetarylazo disperse dyes from individually separated 5,6-dichloro- and 6,7-dichloro-2-aminobenzothiazoles via diazotization and coupling to N-substituted anilines, characterizing each isomer by ¹H NMR after chromatographic separation [1]. The study found that 'the colour and dyeing parameters of isomers were found to be essentially equivalent, and similar to those of the corresponding isomer mixtures' [1]. This finding has practical significance for dye manufacturers, as it indicates that procurement of either pure isomer or the isomeric mixture yields comparable dye performance, removing a previous uncertainty about which isomer contributes to the shade and fastness properties of commercial products such as Disperse Red 153 (C.I. 111370) .

Disperse dyes Textile chemistry Color fastness

Procurement Application Scenarios for 6,7-Dichlorobenzo[d]thiazol-2-amine Based on Quantitative Evidence


Medicinal Chemistry: Defined Single-Isomer Building Block for Structure–Activity Relationship (SAR) Studies

In drug discovery programs where benzothiazole scaffolds are elaborated into kinase inhibitors, antimicrobials, or anticancer agents, the 6,7-dichlorobenzo[d]thiazol-2-amine provides a structurally unambiguous starting material. Unlike the 5,6-dichloro designation (CAS 24072-75-1), which is often supplied as an isomeric mixture [1], the 6,7-isomer (CAS 25150-27-0) is available as a single defined entity with sharp melting point (240–242 °C) and 95–97% HPLC purity . This eliminates confounding isomeric impurities in SAR interpretation and patent exemplification. The documented negative Ames mutagenicity result for the pure 6,7-isomer (TA98, +S9) [2] provides an early favorable safety signal for hit-to-lead campaigns.

Disperse Dye Manufacturing: Isomer-Verified Intermediate for Azo Dye Synthesis

The 6,7-dichloro isomer serves as a diazo component in the manufacture of Disperse Red 153 (C.I. 111370) and related azo dyes for polyester textiles [3]. Peters et al. demonstrated that dyes synthesized from the pure 6,7-dichloro isomer exhibit color and dyeing parameters essentially equivalent to those from the 5,6-dichloro isomer or their mixture [3]. This allows dye manufacturers to source the single 6,7-isomer without compromising product quality, while benefiting from the sharper melting point (240–242 °C) that facilitates incoming QC verification compared to the broad melting range (182–213 °C) of the isomer mixture .

Environmental Monitoring and Toxicology: Reference Standard for Textile Effluent Analysis

The 6,7-dichlorobenzo[d]thiazol-2-amine has been specifically identified and isolated as a water pollutant in river water near a textile industrial complex in Korea [2]. The isolation methodology, employing XAD-2 resin adsorption followed by semipreparative HPLC purification (1.3 mg from 3000 L river water), established the environmental occurrence of the pure 6,7-isomer [2]. The availability of the compound as a pure single-isomer reference standard (CAS 25150-27-0) supports environmental analytical method development, pollutant fate studies, and toxicological assessment of textile industry effluents.

Chemical Biology: Tool Compound Requiring Defined Chlorine Substitution Topology

The 6,7-dichloro substitution pattern presents a distinct topological and electronic profile relative to other dichlorobenzothiazole regioisomers. The chlorine atoms at positions 6 and 7 occupy adjacent positions on the benzo ring, creating a contiguous electron-withdrawing region that influences the reactivity of the 2-amino group and the benzothiazole nitrogen [1]. This specific substitution geometry is relevant for applications where the spatial arrangement of halogen atoms affects target binding—such as halogen-bonding interactions in protein–ligand complexes or regioselective metal-catalyzed cross-coupling reactions at the chlorine-bearing positions.

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